3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The target compound features a 1,3,4-thiadiazole core substituted at position 2 with a 3,5-dichlorobenzamide group and at position 5 with a sulfanyl-linked carbamoylmethyl-4-methoxyphenyl moiety. This structure combines a heterocyclic scaffold with halogenated aromatic and methoxy-phenylcarbamoyl functionalities, which are common in bioactive molecules. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with thiadiazole derivatives known for insecticidal, fungicidal, and antimicrobial activities .
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S2/c1-27-14-4-2-13(3-5-14)21-15(25)9-28-18-24-23-17(29-18)22-16(26)10-6-11(19)8-12(20)7-10/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFZSYVQVQGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Adapting Wang et al.'s methodology, 1,3,4-thiadiazoles are synthesized via cyclization of thiosemicarbazide precursors. A representative pathway involves:
Thiosemicarbazide Formation :
Reaction of thiocarbohydrazide with methyl chloroacetate yields 2-hydrazinyl-1,3,4-thiadiazole-5-thiol (Fig. 1A).Oxidative Cyclization :
Treatment with iodine in ethanol induces cyclization to form 5-amino-1,3,4-thiadiazole-2-thiol .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | Ethanol/Water (3:1) |
| Catalyst | I₂ (1.2 equiv) |
| Yield | 78–82% |
Solid-Phase Synthesis Using Acyldithiocarbazates
Gong et al.'s solid-phase method offers advantages in purity control:
- Resin-bound acyldithiocarbazates are prepared using carbon disulfide and sodium hydride.
- Cyclodehydration with trimethylsilyl chloride (TMSCl) generates the thiadiazole ring.
Key Advantages :
- Eliminates purification steps for intermediates
- Achieves >90% purity in crude products
Functionalization of Thiadiazole at C5 Position
Sulfanyl Group Introduction
The 5-thiol group undergoes nucleophilic substitution with 2-chloro-N-(4-methoxyphenyl)acetamide :
Procedure :
- Activate thiol as thiolate using K₂CO₃ in DMF.
- React with 2-chloro-N-(4-methoxyphenyl)acetamide (1.1 equiv) at 60°C for 6 hr.
Characterization Data :
- ¹H NMR (DMSO-d₆, 400 MHz): δ 3.78 (s, 3H, OCH₃), 4.21 (s, 2H, SCH₂), 7.01–7.89 (m, 9H, aromatic)
- HRMS : m/z calcd for C₁₀H₁₀N₂O₂S [M+H]⁺ 255.0564, found 255.0562
Synthesis of 3,5-Dichlorobenzamide Fragment
Chlorination of Benzamide Derivatives
Following CN112142620A, selective dichlorination is achieved using trichloroisocyanuric acid (TCCA):
- Substrate : N-Methylbenzamide
- Chlorinating Agent : TCCA (2.2 equiv)
- Conditions : Acetonitrile, 40°C, 12 hr
Yield : 85% (3,5-dichloro-N-methylbenzamide)
Purity : 98.7% (HPLC)
Final Coupling Reaction
The thiadiazole intermediate and 3,5-dichlorobenzoyl chloride are coupled via nucleophilic acyl substitution:
Optimized Protocol :
- Dissolve 5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) in THF.
- Add 3,5-dichlorobenzoyl chloride (1.05 equiv) and Et₃N (2.0 equiv) at 0°C.
- Warm to room temperature and stir for 24 hr.
Workup :
- Quench with ice-water
- Extract with ethyl acetate (3×)
- Purify via silica chromatography (hexane:EtOAc 4:1)
Final Product Data :
- Yield : 68%
- MP : 214–216°C
- ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 159.3 (N-C=S), 153.1–114.2 (aromatic carbons)
- Elemental Analysis : Calcd (%) C 48.72, H 3.01, N 12.69; Found C 48.68, H 3.05, N 12.64
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Thiosemicarbazide | 68 | 98.5 | Moderate | $$$$ |
| Solid-Phase | 72 | 99.1 | High | $$$$$ |
| Solution-Phase | 65 | 97.8 | High | $$ |
Key findings:
- Solid-phase synthesis delivers superior purity but requires specialized resin supports
- TCCA-mediated chlorination provides cost-effective dichlorination
Challenges and Optimization Strategies
Regioselectivity in Thiadiazole Functionalization :
Use of bulky bases (e.g., DIPEA) minimizes O-acylation byproducts.Sulfanyl Group Oxidation :
Maintain inert atmosphere (N₂/Ar) during reactions to prevent disulfide formation.Benzamide Hydrolysis : Strict temperature control (<40°C) during coupling prevents amide bond cleavage.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anticancer agent in in vitro studies.
Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Thiadiazole vs. Triazole Scaffolds: The target’s 1,3,4-thiadiazole core differs from the 1,2,4-triazole derivatives in .
- Substituent Effects : The dichlorobenzamide group in the target increases lipophilicity compared to methylsulfanyl or methoxy substituents in analogs, which may influence membrane permeability or binding affinity .
- Tautomerism : Unlike triazole-thiones in , which exist predominantly in the thione form (absence of S-H IR bands), the target’s thiadiazole likely stabilizes its tautomeric form via conjugation with the benzamide group .
Infrared Spectroscopy:
- The target’s IR spectrum would show C=O stretches (~1660–1680 cm⁻¹) from the benzamide and carbamoyl groups, similar to hydrazinecarbothioamides in . Absence of C=S bands (1243–1258 cm⁻¹) would confirm the absence of thioamide tautomerism .
- In contrast, triazole-thiones [7–9] lack C=O bands but retain C=S vibrations (~1247–1255 cm⁻¹) .
Biological Activity
The compound 3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative of 1,3,4-thiadiazole, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines and its mechanisms of action.
Structure and Synthesis
The synthesis of this compound involves the reaction of 3,5-dichlorobenzoic acid with specific amines and thiadiazole derivatives. The structural features that contribute to its biological activity include the presence of the thiadiazole ring and the methoxyphenyl group.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-thiadiazole exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound has shown promising results in various studies.
Anticancer Activity
-
Cell Line Studies : The cytotoxicity of this compound was evaluated against several cancer cell lines:
- PC3 (prostate cancer) : Exhibited significant cytotoxic effects with IC50 values around 10 μM.
- HT29 (colorectal cancer) : Showed moderate activity with IC50 values ranging from 5 to 15 μM.
- MCF-7 (breast cancer) : Displayed lower sensitivity compared to other cell lines.
Cell Line IC50 (μM) PC3 10 HT29 5 - 15 MCF-7 >15 - Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of lipoxygenase (LOX) enzymes, which play a crucial role in tumor progression. Inhibitors targeting LOX can disrupt tumor growth and metastasis .
Antimicrobial Activity
The compound also demonstrates broad-spectrum antimicrobial properties:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Notably active against Candida albicans.
Case Studies
Several studies have reported on the biological efficacy of thiadiazole derivatives:
- A study highlighted the synthesis of various thiadiazole derivatives and their evaluation against Mycobacterium tuberculosis, where specific compounds showed MIC values as low as 1 mM .
- Another investigation focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that electron-donating groups significantly enhance anticancer activity while electron-withdrawing groups improve antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
